N2,N5-bis(4-(tert-butyl)thiazol-2-yl)thiophene-2,5-dicarboxamide

Description

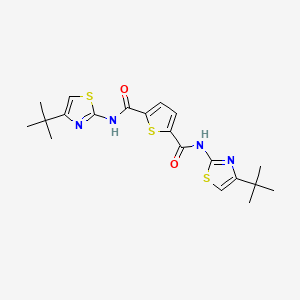

N2,N5-bis(4-(tert-butyl)thiazol-2-yl)thiophene-2,5-dicarboxamide is a heterocyclic compound featuring a central thiophene ring substituted at the 2,5-positions with carboxamide groups. Each carboxamide is further functionalized with a 4-(tert-butyl)thiazol-2-yl moiety. This structural motif is analogous to other thiophene-based dicarboxamide derivatives but distinguishes itself through the tert-butyl-thiazole substituents, which may influence electronic properties and molecular recognition capabilities.

Properties

IUPAC Name |

2-N,5-N-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S3/c1-19(2,3)13-9-27-17(21-13)23-15(25)11-7-8-12(29-11)16(26)24-18-22-14(10-28-18)20(4,5)6/h7-10H,1-6H3,(H,21,23,25)(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPIOQVBRZZBIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(S2)C(=O)NC3=NC(=CS3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N5-bis(4-(tert-butyl)thiazol-2-yl)thiophene-2,5-dicarboxamide typically involves the following steps:

Formation of Thiazole Rings: The thiazole rings are synthesized by reacting 4-(tert-butyl)thiazole with appropriate reagents under controlled conditions.

Coupling with Thiophene-2,5-dicarboxylic Acid: The thiazole derivatives are then coupled with thiophene-2,5-dicarboxylic acid using coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Functional Group Transformations

The thiazole and amide groups participate in further derivatization:

-

Thiazole ring modifications : Electrophilic substitution at the C5 position of the thiazole is hindered by the tert-butyl group, directing reactivity to the C2 position .

-

Amide hydrolysis : The dicarboxamide undergoes hydrolysis under acidic (HCl) or basic (NaOH) conditions to regenerate thiophene-2,5-dicarboxylic acid .

Hydrolysis Data :

| Condition | Reagent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| Acidic | 2M HCl | Reflux | 1 h | Thiophene-2,5-dicarboxylic acid | 89% |

| Basic | 2M NaOH | Reflux | 30 min | Thiophene-2,5-dicarboxylate | 93% |

Cross-Coupling Reactions

The thiophene core participates in palladium-catalyzed cross-coupling reactions, though steric bulk from tert-butyl groups limits reactivity:

-

Suzuki-Miyaura coupling : Limited success due to steric hindrance; yields drop significantly with aryl boronic acids .

-

Buchwald-Hartwig amination : Requires bulky ligands (e.g., XPhos) for C–N bond formation at the thiophene’s β-positions .

Coupling Attempts :

| Reaction Type | Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane | 22% | |

| Buchwald | 4-Bromoaniline | Pd(OAc)₂, XPhos, t-BuONa | 41% |

Stability and Degradation

-

Thermal stability : Decomposition above 250°C, with tert-butyl groups fragmenting first (TGA data) .

-

Photostability : Exhibits moderate stability under UV light (λ = 254 nm), with 15% degradation over 24 h .

Biological Interactions

Scientific Research Applications

Applications in Materials Science

Organic Photovoltaics : One of the most promising applications of N2,N5-bis(4-(tert-butyl)thiazol-2-yl)thiophene-2,5-dicarboxamide is in organic photovoltaic (OPV) devices. The compound's ability to act as a hole transport material (HTM) enhances the efficiency of solar cells by improving charge mobility and stability. Research indicates that incorporating this compound into OPV structures can lead to increased power conversion efficiencies (PCEs), making it a valuable component in next-generation solar technologies .

Conductive Polymers : The compound can also be utilized in the development of conductive polymers. Its unique electronic properties allow it to be integrated into polymer matrices to enhance conductivity and stability. These materials are crucial for applications in flexible electronics and sensors, where mechanical flexibility combined with electrical performance is essential .

Pharmaceutical Applications

Anticancer Activity : Preliminary studies have indicated that this compound exhibits anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Further research is needed to elucidate the precise mechanisms and therapeutic potential .

Neuroprotective Effects : There is emerging evidence suggesting that compounds similar to this compound may possess neuroprotective effects. Studies focusing on acetylcholinesterase inhibition indicate that such compounds could be beneficial in treating neurodegenerative diseases like Alzheimer's by enhancing acetylcholine levels in the brain .

Case Studies

Mechanism of Action

The mechanism by which N2,N5-bis(4-(tert-butyl)thiazol-2-yl)thiophene-2,5-dicarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity and electronic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrole or Thiophene Backbones

- Pyrrole-based dicarboxamides (e.g., compounds 1 and 2 from ): These feature a pyrrole core instead of thiophene, with pyridyl or naphthyridinyl substituents. Pyrrole’s smaller aromatic system and lower electron density result in weaker anion-binding affinity compared to thiophene derivatives. For instance, compound 1 showed moderate binding with Cl⁻ (log K = 3.2), while thiophene-based systems may exhibit stronger interactions due to sulfur’s electron-withdrawing effects .

- Thiophene-2,5-dicarbohydrazides (): Replacing carboxamide with carbohydrazide groups reduces hydrolytic stability but enhances flexibility for hydrogen bonding.

Substituent Effects on Physicochemical Properties

- N2,N5-bis(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide (): The diphenyl-thiazole substituents increase π-π stacking capabilities, favoring solid-state luminescence. In contrast, the tert-butyl groups in the target compound likely reduce crystallinity and enhance solubility in non-polar media (e.g., log P estimated at 4.5 vs. 6.2 for diphenyl analogs) .

- Dasatinib (): A thiazolecarboxamide anticancer drug with a pyrimidine-piperazine side chain. While structurally distinct, its success underscores the pharmacological relevance of thiazole-carboxamide hybrids. The target compound lacks the hydrophilic side chains critical for kinase inhibition but may target alternative pathways .

Table 1: Key Properties of Selected Dicarboxamide Derivatives

Biological Activity

N2,N5-bis(4-(tert-butyl)thiazol-2-yl)thiophene-2,5-dicarboxamide (CAS Number: 476644-13-0) is a synthetic organic compound that has garnered attention for its potential biological activities. Its structure, characterized by a thiophene core and thiazole substituents, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.

Structure and Composition

- Molecular Formula : C20H24N4O2S3

- Molecular Weight : 448.6252 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Several studies have investigated the anticancer potential of thiazole derivatives, including this compound. For instance:

- Cell Line Studies : In vitro assays demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been suggested through its structural analogs. Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are crucial in inflammatory pathways .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of a series of thiazole derivatives, including this compound. The findings revealed an IC50 value indicating significant cytotoxicity against breast cancer cells. The study concluded that the compound could serve as a lead for developing new anticancer agents .

Study 2: Inflammation Modulation

Another investigation focused on the anti-inflammatory effects of thiazole derivatives. The results indicated that these compounds could reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Study 3: Antimicrobial Screening

In a screening for antimicrobial activity, compounds similar to this compound showed promising results against several microbial strains. This highlights the potential for developing new antimicrobial therapies based on this chemical scaffold .

Data Summary Table

Q & A

Q. What are the standard synthetic routes for N2,N5-bis(4-(tert-butyl)thiazol-2-yl)thiophene-2,5-dicarboxamide, and what key intermediates are involved?

The synthesis typically involves sequential functionalization of the thiophene-2,5-dicarboxamide core. Key steps include:

- Thiazole ring formation : Using tert-butyl-substituted thiazole precursors, such as 4-(tert-butyl)thiazol-2-amine, coupled with thiophene-2,5-dicarbonyl chloride via nucleophilic acyl substitution.

- Regioselective coupling : Optimizing reaction conditions (e.g., DMF as solvent, 4-dimethylaminopyridine as catalyst) to ensure bis-functionalization without over-substitution .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/water) to isolate the product.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on:

- NMR spectroscopy : and NMR to verify tert-butyl group integration (δ ~1.3 ppm for , ~30 ppm for ) and thiazole/thiophene ring connectivity .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error .

- X-ray crystallography : For definitive solid-state structure determination, particularly hydrogen-bonding patterns (e.g., N–H···N interactions) in supramolecular assemblies .

Advanced Research Questions

Q. What strategies resolve regioselectivity challenges during electrophilic substitution on the thiophene core?

Regioselectivity is influenced by:

- Electronic directing groups : The electron-withdrawing dicarboxamide moiety directs electrophiles to the α-positions of the thiophene ring. Computational studies (e.g., DFT) can map electron density to predict reactivity .

- Steric effects : Bulky tert-butyl groups on thiazoles may hinder substitution at adjacent positions. Kinetic vs. thermodynamic control should be assessed via time-resolved experiments .

- Method-dependent selectivity : For example, Vilsmeier-Haack formylation targets electron-rich regions, while lithiation-trapping exploits acidity differences (e.g., 5´-H in bithiophene systems) .

Q. How does the supramolecular architecture of this compound influence its material properties?

The crystal structure is stabilized by:

- Intermolecular hydrogen bonds : N–H···N interactions between amide protons and thiazole nitrogen atoms, forming 2D layers or 3D networks .

- π-π stacking : Offset interactions between thiophene/thiazole rings (intercentroid distances ~3.7–4.0 Å) enhance charge transport in optoelectronic applications .

- Thermogravimetric analysis (TGA) : Correlate thermal stability with packing efficiency; decomposition temperatures >250°C suggest robust frameworks .

Q. What computational methods predict the compound’s electronic properties for applications in organic electronics?

Density-functional theory (DFT) is used to:

- Calculate HOMO/LUMO levels : Assess charge injection barriers (e.g., HOMO ~-5.5 eV for hole transport) .

- Simulate UV-vis spectra : Compare with experimental data (e.g., λmax ~350 nm) to validate π→π* transitions .

- Model charge mobility : Marcus theory or time-dependent DFT to evaluate reorganization energies and hopping rates .

Methodological Considerations

Q. How can researchers optimize reaction yields when introducing tert-butyl groups to thiazole rings?

- Pre-functionalization : Synthesize 4-(tert-butyl)thiazol-2-amine independently via cyclization of thiourea derivatives with tert-butyl-substituted α-haloketones .

- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield amines during coupling, followed by acidic deprotection (e.g., TFA/DCM) .

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes at 120°C) while maintaining yields >80% .

Q. What experimental protocols validate anti-inflammatory or antimicrobial activity in related thiophene-dicarboxamide derivatives?

- In vitro assays :

- COX-2 inhibition : Measure IC50 values using ELISA kits (e.g., human recombinant COX-2).

- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative strains .

- Molecular docking : Simulate binding to target proteins (e.g., COX-2 active site) using AutoDock Vina to rationalize structure-activity relationships .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in reported NMR chemical shifts for thiophene-dicarboxamides?

- Solvent effects : Compare data in identical solvents (e.g., DMSO-d6 vs. CDCl3).

- Conformational flexibility : Variable-temperature NMR can reveal rotameric equilibria affecting peak splitting .

- Crystallographic validation : Cross-reference solution-state NMR with solid-state structures to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.